In-Depth Technical Guide to 3-Fluoropropan-1-amine Hydrochloride
In-Depth Technical Guide to 3-Fluoropropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 3-Fluoropropan-1-amine hydrochloride. This information is intended to support research and development activities in the fields of medicinal chemistry, drug discovery, and materials science.
Core Chemical Properties
3-Fluoropropan-1-amine hydrochloride is a primary alkylamine hydrochloride salt characterized by the presence of a fluorine atom at the 3-position of the propane chain. It is typically available as a white solid.[1] Key identifying information and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₉ClFN | [2] |
| Linear Formula | F(CH₂)₃NH₂・HCl | |
| Molecular Weight | 113.56 g/mol | [2] |
| CAS Number | 64068-31-1 | [2] |
| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | [2] |
| Synonyms | 3-Fluoropropylamine hydrochloride, 1-Amino-3-fluoropropane hydrochloride | [2] |
| Physical Form | White Solid | [1] |
| Purity | Typically ≥96% | [1] |
Note: Specific quantitative data for melting point, boiling point, and solubility of 3-Fluoropropan-1-amine hydrochloride are not consistently reported in publicly available literature. Researchers should refer to the certificate of analysis from their specific supplier for precise values.
Synthesis and Experimental Protocols
A plausible synthetic route starts from 3-amino-1-propanol. The hydroxyl group can be converted to a fluoride, followed by protonation of the amine with hydrochloric acid.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 3-Fluoropropan-1-amine hydrochloride.
General Experimental Considerations for Synthesis (Hypothetical Protocol)
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Fluorination of 3-Amino-1-propanol:
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Dissolve 3-amino-1-propanol in an appropriate anhydrous solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to a low temperature (e.g., -78 °C).
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Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, to the cooled solution.
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Allow the reaction to warm to room temperature and stir for a specified period.
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Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).
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Upon completion, quench the reaction carefully with a suitable reagent (e.g., saturated sodium bicarbonate solution).
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Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain crude 3-fluoropropan-1-amine.
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Formation of the Hydrochloride Salt:
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Dissolve the crude 3-fluoropropan-1-amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).
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Add a solution of hydrochloric acid in the same or a compatible solvent dropwise while stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
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Recrystallization from an appropriate solvent system can be performed for further purification.
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Analytical Methodologies
Standard analytical techniques can be employed for the characterization and quality control of 3-Fluoropropan-1-amine hydrochloride.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the propyl chain, with splitting patterns influenced by the adjacent fluorine and amine groups. |
| ¹³C NMR | Three distinct carbon signals, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). |
| ¹⁹F NMR | A single resonance, likely a triplet of triplets, due to coupling with the adjacent protons. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free amine (C₃H₈FN) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkyl), and C-F stretching. |
| Purity Analysis (HPLC) | A suitable High-Performance Liquid Chromatography (HPLC) method can be developed for assessing the purity of the compound. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point. |
General Analytical Workflow
Caption: General workflow for the analytical characterization of 3-Fluoropropan-1-amine hydrochloride.
Biological Activity and Potential Applications
Currently, there is a lack of specific data in the scientific literature regarding the biological activity and signaling pathways directly associated with 3-Fluoropropan-1-amine hydrochloride. However, the introduction of fluorine into small molecules is a well-established strategy in drug discovery to modulate various properties.
The presence of the fluorine atom can influence:
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Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, potentially increasing the half-life of a drug candidate.
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Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially enhancing its interaction with biological targets.
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Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Given these general principles, 3-Fluoropropan-1-amine hydrochloride represents a valuable building block for the synthesis of novel compounds with potential applications in various therapeutic areas. Researchers may consider incorporating this moiety into lead compounds to explore the effects of monofluorination on biological activity.
Safety and Handling
3-Fluoropropan-1-amine hydrochloride is classified as a hazardous substance.[2] The following GHS hazard statements have been associated with it:
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Toxic if swallowed[2]
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Harmful if swallowed[2]
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Toxic in contact with skin[2]
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Harmful in contact with skin[2]
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Causes severe skin burns and eye damage[2]
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Causes skin irritation[2]
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Causes serious eye damage[2]
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Causes serious eye irritation[2]
It is imperative that this compound is handled only by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation and safety assessments.



